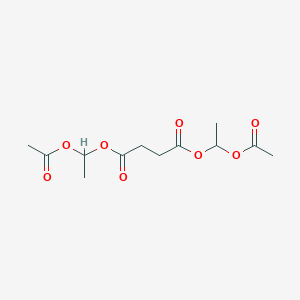
Bis(1-acetoxyethyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-acetoxyethyl) succinate is a cell-permeable succinate prodrug that has garnered attention for its potential therapeutic applications, particularly in the context of mitochondrial dysfunction. This compound is designed to deliver succinate into cells, thereby bypassing mitochondrial complex I deficiencies and supporting mitochondrial respiration and ATP production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-acetoxyethyl) succinate involves the esterification of succinic acid with 1-acetoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(1-acetoxyethyl) succinate primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield succinic acid and 1-acetoxyethanol.
Oxidation: Strong oxidizing agents can oxidize the compound, although this is less common.
Reduction: Reducing agents can reduce the ester groups to alcohols
Major Products Formed
Hydrolysis: Succinic acid and 1-acetoxyethanol.
Oxidation: Various oxidized derivatives, depending on the conditions.
Reduction: Alcohol derivatives
Scientific Research Applications
Bis(1-acetoxyethyl) succinate has several scientific research applications:
Mechanism of Action
Bis(1-acetoxyethyl) succinate exerts its effects by delivering succinate into cells, where it can enter the mitochondrial electron transport chain at complex II. This bypasses complex I deficiencies and supports electron transport, membrane potential, and ATP production. The compound’s cell permeability allows it to effectively reach intracellular targets and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diacetoxymethyl succinate
- 1-acetoxyethyl acetoxymethyl succinate
- Dimethyl succinate
Uniqueness
Bis(1-acetoxyethyl) succinate is unique in its ability to efficiently deliver succinate into cells, bypassing complex I deficiencies. This makes it particularly valuable in the treatment of mitochondrial diseases, where complex I dysfunction is a common issue. Its cell permeability and effectiveness in supporting mitochondrial function set it apart from other similar compounds .
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
bis(1-acetyloxyethyl) butanedioate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-9(3)19-11(15)5-6-12(16)20-10(4)18-8(2)14/h9-10H,5-6H2,1-4H3 |
InChI Key |
LZKACBSHQVUYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C)OC(=O)CCC(=O)OC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















